4-Tert-butylpyrimidine-5-carbonitrile
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Overview
Description
4-Tert-butylpyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.208. The purity is usually 95%.
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Scientific Research Applications
Heavy Metal Detection
4-Tert-butylpyrimidine-5-carbonitrile derivatives have been utilized in the detection of heavy metals. In one study, researchers synthesized a series of 4-tert-butylcalix[4]arene nitriles and demonstrated their effectiveness as selective cation receptors for mercury ions (Hg2+), showing their potential in heavy metal sensing applications (Tabakci, Alici, & Karatas, 2013).
Synthesis of Novel Compounds
The synthesis of novel compounds utilizing this compound scaffolds has been explored. One study developed a microwave-assisted synthetic scheme for novel Schiff base congeners of pyrimidine, highlighting the compound's versatility in the creation of pharmacologically active molecules (Karati, Mahadik, & Kumar, 2022).
Antibacterial Properties
Derivatives of this compound have been investigated for their antibacterial properties. A study synthesized pyrazolo[3,4-d]pyrimidine derivatives from this compound and found them to have notable antibacterial activity, suggesting potential for medicinal applications (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).
Anticancer Research
In oncological research, this compound derivatives have shown promise. A study explored the apoptosis-inducing effects of spiroaminopyrimidine analogues in leukemia cells, indicating a potential role in cancer treatment (Nayeri Dehghan, Mahdavi, Fazeli, & Hosseinpour, 2019).
Organic Synthesis and Catalysis
The compound has been used in organic synthesis and catalysis. For example, a study explored the stannylation reaction and cross-couplings in pyrimidines, demonstrating the compound's utility in creating new carbon-carbon bonds, essential in various synthetic processes (Majeed, Antonsen, Benneche, & Undheim, 1989).
Mechanism of Action
Target of Action
The primary target of 4-Tert-butylpyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. It is often overexpressed in various types of cancers, making it an attractive target for anticancer therapies .
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Biochemical Pathways
By inhibiting EGFR, this compound affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. Their inhibition leads to cell cycle arrest and apoptosis .
Result of Action
The inhibition of EGFR by this compound leads to significant antiproliferative effects in various cancer cell lines . It can arrest the cell cycle at the G2/M phase and induce apoptosis . In addition, it has been found to upregulate the level of caspase-3, a key executor of apoptosis .
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of 4-Tert-butylpyrimidine-5-carbonitrile are not widely documented. It is known that pyrimidine derivatives can play a significant role in biochemical reactions .
Cellular Effects
Pyrimidine derivatives, such as this compound, have been found to exhibit cytotoxic activities against various human tumor cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound, as a pyrimidine derivative, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrimidine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
4-tert-butylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-9(2,3)8-7(4-10)5-11-6-12-8/h5-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIDARHOMITDCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=NC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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